4-butoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
4-butoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a butoxy group and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multiple steps:
Formation of the quinoline derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an enamine.
Alkylation: The quinoline derivative is then alkylated with an appropriate alkyl halide to introduce the butoxy group.
Amidation: The final step involves the reaction of the alkylated quinoline derivative with 4-butoxybenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
4-butoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activity.
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide: This compound is unique due to its specific substitution pattern and the presence of both a quinoline and a benzamide moiety.
Other Quinoline Derivatives: Compounds like 7-methyl-2-oxo-1,2-dihydroquinoline share the quinoline core but lack the benzamide substitution.
Other Benzamides: Compounds such as 4-butoxybenzamide share the benzamide core but lack the quinoline substitution.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-butoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-4-13-28-20-9-7-17(8-10-20)22(26)24-12-11-19-15-18-6-5-16(2)14-21(18)25-23(19)27/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYVBBSYUEJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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